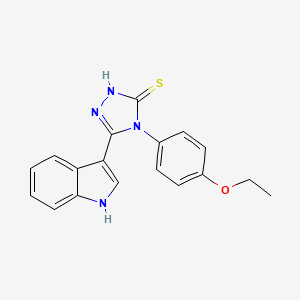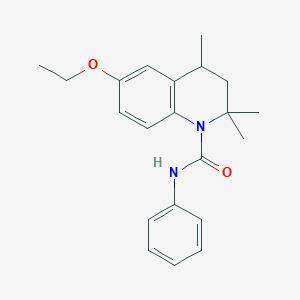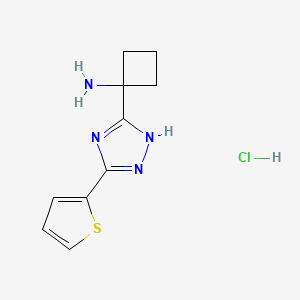![molecular formula C21H16F2N6O4 B2531473 3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-37-2](/img/structure/B2531473.png)
3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazolo[3,4-d]pyrimidin core is indicative of potential pharmacological properties, as similar structures are found in various bioactive compounds.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin derivatives has been reported in the literature. For instance, a derivative was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from a pyrazoloxazine derivative, which was reacted with various amines . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for 3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior and interaction with biological targets. The difluoro-benzamide moiety could contribute to the compound's binding affinity and selectivity, while the nitrobenzyl group may enhance its electronic properties and potentially its metabolic stability .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound , they do describe reactions of structurally related compounds. For example, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involved high-temperature cyclization to form substituted pyrazolo[3,4-d]pyrimidine-4-ones . Such reactions are indicative of the reactivity of the pyrazolo[3,4-d]pyrimidin core and could be relevant to the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly described in the provided papers. However, based on the structural similarities to the compounds studied, it can be inferred that the presence of fluorine atoms would affect the lipophilicity and potentially the membrane permeability of the molecule . The nitro group could be involved in redox reactions and might affect the compound's stability and reactivity .
Relevant Case Studies
The papers provided do not include case studies directly related to the compound . However, they do report on the biological evaluation of similar compounds. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited antitumor activity against the MCF-7 human breast adenocarcinoma cell line . These findings suggest that the compound may also possess anticancer properties, warranting further investigation.
Applications De Recherche Scientifique
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Research indicates the importance of nitrogen-containing heterocyclic compounds, which are synthesized using perfluorinated alkenes in reactions with various nitrogen nucleophiles. These compounds, including partially fluorinated pyrimidine and pyrido[1,2-a]pyrimidine derivatives, are crucial in the synthesis of nitrogen-rich pharmaceuticals. Chi et al. (2000) confirmed the structure of one such derivative, 2-pentafluoroethyl-3-trifluoromethyl-pyrido[1,2-a]pyrimidin-4-one, through X-ray crystallographic analysis, underscoring the potential of these methods in creating complex nitrogenous molecules relevant to pharmaceutical research (Chi et al., 2000).
Anticancer Activity of Pyrazolo[3,4-d]Pyrimidin-4-one Derivatives
In the search for new anticancer agents, Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, the compound 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one showed potent inhibitory activity, indicating the therapeutic potential of these compounds in cancer treatment (Abdellatif et al., 2014).
Development of Fluorinated Pyrazolo[1,5-a]Pyrimidine Derivatives for PET Imaging
Xu et al. (2012) reported on the synthesis of fluorinated pyrazolo[1,5-a]pyrimidine derivatives for use in positron emission tomography (PET) imaging. Modifications to increase the polarity of these compounds resulted in derivatives with potential for tumor imaging, highlighting the role of chemical synthesis in enhancing the diagnostic capabilities of PET imaging (Xu et al., 2012).
Synthesis and Biological Evaluation of Pyrazolopyrimidines as Anticancer Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their biological activity as anticancer and anti-5-lipoxygenase agents. This research demonstrates the potential of pyrazolopyrimidines in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
3,4-difluoro-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N6O4/c22-17-5-4-14(9-18(17)23)20(30)24-6-7-28-19-16(10-26-28)21(31)27(12-25-19)11-13-2-1-3-15(8-13)29(32)33/h1-5,8-10,12H,6-7,11H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCQOKCMACWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)


![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)
![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)
![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)


![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)
